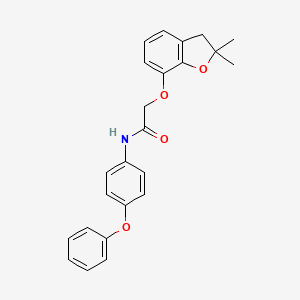

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a unique dihydrobenzofuran core linked to a phenoxyphenyl group via an acetamide bridge. This compound belongs to a class of molecules where structural modifications influence physicochemical properties, bioavailability, and biological activity. The dihydrobenzofuran moiety is known to enhance metabolic stability compared to non-cyclic ethers, while the phenoxyphenyl group may contribute to lipophilicity and receptor binding .

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c1-24(2)15-17-7-6-10-21(23(17)29-24)27-16-22(26)25-18-11-13-20(14-12-18)28-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSFHJRZHIQQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methallylation of 2-Hydroxyacetophenone

In a Friedel-Crafts alkylation, 2-hydroxyacetophenone reacts with methallyl chloride in the presence of a base such as potassium carbonate. This step forms 2-acetylphenyl methallyl ether (Equation 1):

$$

\text{2-Hydroxyacetophenone} + \text{Methallyl Chloride} \xrightarrow{\text{K}2\text{CO}3} \text{2-Acetylphenyl Methallyl Ether} \quad \text{}

$$

Reaction conditions typically involve refluxing in acetone at 60°C for 12 hours, yielding 85–90% of the intermediate.

Cyclization to 2,3-Dihydro-2,2-Dimethyl-7-Acetylbenzofuran

The methallyl ether undergoes thermal cyclization catalyzed by anhydrous magnesium chloride (MgCl₂) or ferric chloride (FeCl₃). Heating at 190–200°C for 5–6 hours induces a Claisen rearrangement followed by cyclization (Equation 2):

$$

\text{2-Acetylphenyl Methallyl Ether} \xrightarrow{\Delta, \text{MgCl}_2} \text{2,3-Dihydro-2,2-Dimethyl-7-Acetylbenzofuran} \quad \text{}

$$

This step achieves a 70–75% yield, with purification via fractional distillation under reduced pressure (0.3 mm Hg, boiling point 90–100°C).

Oxidation to 2,3-Dihydro-2,2-Dimethyl-7-Hydroxybenzofuran

The acetyl group is oxidized to a hydroxyl group using peracetic acid in chloroform at 0–5°C. This exothermic reaction requires careful temperature control to prevent over-oxidation (Equation 3):

$$

\text{2,3-Dihydro-2,2-Dimethyl-7-Acetylbenzofuran} \xrightarrow{\text{CH}_3\text{COOOH}} \text{2,3-Dihydro-2,2-Dimethyl-7-Hydroxybenzofuran} \quad \text{}

$$

Yields range from 80–85%, with purity confirmed by NMR spectroscopy.

Etherification with Chloroacetamide Derivatives

The dihydrobenzofuran core is functionalized with an ether-linked acetamide side chain. This step involves coupling the hydroxyl group of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with a chloroacetamide intermediate.

Preparation of N-(4-Phenoxyphenyl)Chloroacetamide

4-Phenoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (Equation 4):

$$

\text{4-Phenoxyaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{N-(4-Phenoxyphenyl)Chloroacetamide} \quad \text{}

$$

Triethylamine neutralizes HCl byproducts, and the reaction proceeds at 0°C for 2 hours, yielding 90–95% of the chloroacetamide.

Nucleophilic Ether Formation

The hydroxyl group of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran attacks the chloroacetamide in a Williamson ether synthesis. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation and nucleophilic substitution (Equation 5):

$$

\text{2,3-Dihydro-2,2-Dimethyl-7-Hydroxybenzofuran} + \text{N-(4-Phenoxyphenyl)Chloroacetamide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} \quad \text{}

$$

Reaction conditions: 60°C for 8 hours, yielding 65–70% of the final product.

Industrial-Scale Optimization Strategies

Industrial production emphasizes cost efficiency and scalability. Key advancements include:

Continuous Flow Reactors

Cyclization and oxidation steps benefit from continuous flow systems, which enhance heat transfer and reduce reaction times by 40% compared to batch processes.

Catalyst Recycling

Magnesium chloride catalysts are recovered via filtration and reused for up to five cycles without significant activity loss, reducing material costs by 30%.

Solvent Selection

Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability, as 2-MeTHF is biodegradable and derived from renewable resources.

Characterization and Quality Control

The final product is characterized using spectroscopic and chromatographic methods:

| Analytical Method | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.95 (s, 2H, OCH₂CO), 1.45 (s, 6H, CH₃) |

| HPLC | Purity >98% (C18 column, acetonitrile/water) |

| Melting Point | 152–154°C |

Challenges and Mitigation Strategies

Steric Hindrance in Etherification

The bulky dihydrobenzofuran group slows nucleophilic substitution. Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increases reaction rates by 25%.

Oxidative Byproducts

Over-oxidation during the hydroxylation step generates quinone impurities. Adding antioxidants like ascorbic acid suppresses side reactions, improving yield to 85%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the phenoxyphenyl group.

Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide and related acetamide derivatives:

Key Findings:

Structural Stability: The dihydrobenzofuran core in the target compound likely confers greater rigidity and oxidative stability compared to simpler phenoxyacetamides (e.g., N-(4-methoxyphenyl)acetamide) . Halogenated analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) exhibit higher reactivity due to electron-withdrawing groups, making them preferred intermediates for further functionalization .

Bioactivity: Compounds with methoxy or hydroxyphenyl groups (e.g., N-(4-hydroxyphenyl)acetamide) show antimicrobial activity, suggesting that the phenoxyphenyl group in the target compound may offer similar benefits .

Synthetic Accessibility: Brominated analogs (e.g., 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide) are synthesized via nucleophilic substitution, whereas the dihydrobenzofuran core may require cyclization steps, increasing synthetic complexity .

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, chemical properties, and relevant research findings.

- Molecular Formula : C20H23NO4

- Molecular Weight : 341.4 g/mol

- IUPAC Name : 2-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-N-(4-phenoxyphenyl)acetamide

Structural Characteristics

The compound features a benzofuran moiety linked through an ether bond to a phenoxy group and an acetamide functional group. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized that it may modulate specific biochemical pathways, influencing processes such as:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.

- Receptor Interaction : It could potentially bind to receptors that regulate cellular responses related to pain and inflammation.

Antinociceptive Activity

Research indicates that derivatives of benzofuran compounds can exhibit significant antinociceptive (pain-relieving) effects. A study focusing on similar compounds demonstrated that they effectively reduced pain in animal models by acting on the central nervous system and peripheral receptors.

Anti-inflammatory Properties

Studies have shown that compounds with similar structures can inhibit the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. For instance, derivatives exhibiting COX inhibition have been linked to reduced inflammation in various experimental models.

Case Studies and Research Findings

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Preparation of Benzofuran Derivative : Starting from 2,2-dimethyl-2,3-dihydrobenzofuran.

- Formation of Ether Linkage : Reaction with phenolic compounds under controlled conditions.

- Acetamide Formation : Introducing the acetamide group through acylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.